molecular formula C12H16Cl2 B8355919 Benzene, 1,3-bis(1-chloro-1-methylethyl)- CAS No. 37133-18-9

Benzene, 1,3-bis(1-chloro-1-methylethyl)-

Cat. No. B8355919
M. Wt: 231.16 g/mol
InChI Key: HTUQFKHDPMPTQG-UHFFFAOYSA-N
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Patent
US07109387B2

Procedure details

A 40 l V4A steel stirred reactor was initially charged with 18.0 kg (114 mol) of 1,3-diisopropenylbenzene. 10.1 kg (277 mol) of hydrogen chloride were passed in within 8 h at an internal temperature of 5-10° C. (brine cooling) and an internal pressure of 1.1 bar. The remaining HCl was removed by stripping with nitrogen. 26 kg (99%) of 1,3-bis(α-chloroisopropyl)benzene were obtained as a colorless liquid; chlorine content 30.1%; 1H-NMR (CD2Cl2, 360 MHZ): 2.00 (s, 12 H, methyl), 7.29–7.52 (m, 3 H, aromat. H), 7.82-7.83 (m, 1 H, aromat. H).
Quantity
18 kg
Type
reactant
Reaction Step One
Quantity
10.1 kg
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)([CH3:3])=[CH2:2].[ClH:13].[Cl-:14].[Na+].O>>[Cl:13][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:1]([Cl:14])([CH3:3])[CH3:2])[CH:5]=1)([CH3:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
18 kg
Type
reactant
Smiles
C(=C)(C)C1=CC(=CC=C1)C(=C)C
Step Two
Name
Quantity
10.1 kg
Type
reactant
Smiles
Cl
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The remaining HCl was removed

Outcomes

Product
Name
Type
product
Smiles
ClC(C)(C)C1=CC(=CC=C1)C(C)(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 26 kg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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